molecular formula C13H15F3N2O2 B3154160 Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate CAS No. 77212-22-7

Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate

Cat. No.: B3154160
CAS No.: 77212-22-7
M. Wt: 288.27 g/mol
InChI Key: LYQLXRSFQUQYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate is a chemical building block of significant interest in medicinal and agricultural chemistry. While specific bioactivity data for this compound is the subject of ongoing research, its core structure is based on the privileged pyrazolone scaffold, which is known to exhibit a wide spectrum of pharmacological activities . Pyrazolone derivatives are recognized for their anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties, making them a versatile nucleus in drug discovery . The integration of the trifluoromethyl group attached to the phenyl ring is a strategic modification in molecular design. This group is renowned for its ability to profoundly influence a compound's properties by enhancing its metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets, which can lead to increased potency and efficacy in potential therapeutic agents . The ethyl carboxylate moiety further adds to the utility of this compound, serving as a versatile handle for further synthetic manipulation to create a diverse array of amides and other derivatives for structure-activity relationship (SAR) studies . Researchers value this compound as a key intermediate for the synthesis of more complex molecules aimed at investigating new treatments for a range of conditions. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Properties

IUPAC Name

ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-2-20-12(19)10-7-17-18-11(10)8-4-3-5-9(6-8)13(14,15)16/h3-6,10-11,17-18H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQLXRSFQUQYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNNC1C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695437
Record name Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77212-22-7
Record name Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate typically involves the following steps:

  • Formation of Pyrazolidine Ring: The pyrazolidine ring is formed through a cyclization reaction, often involving the reaction of a suitable precursor with hydrazine or its derivatives.

  • Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

  • Substitution: Substitution reactions at the pyrazolidine ring or the trifluoromethyl group can yield a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to understand the effects of trifluoromethyl groups on biological systems.

  • Medicine: Potential medicinal applications include the development of new drugs with improved efficacy and safety profiles.

  • Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The pyrazolidine ring structure contributes to its stability and reactivity.

Comparison with Similar Compounds

Pyrazolidine Derivatives

Target Compound

  • Structure : Pyrazolidine core with 3-(trifluoromethyl)phenyl and ethyl carboxylate.
  • Molecular Formula : C₁₃H₁₅F₃N₂O₂ (calculated).
  • Molecular Weight : 288.27 g/mol (calculated).
  • Key Features : Saturated pyrazolidine ring confers conformational flexibility; trifluoromethyl group enhances electronic effects and lipophilicity.

Pyrazole Derivatives

Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate ()

  • Structure : Pyrazole core with trifluoromethyl and ethyl carboxylate.
  • Molecular Formula : C₇H₇F₃N₂O₂.
  • Molecular Weight : 208.14 g/mol.
  • Yield: Not explicitly reported, but synthesis involves nucleophilic substitution with K₂CO₃ in N,N-dimethylacetamide .

Thiazole-Piperazine Derivatives ()

Compound 10e : Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate

  • Structure : Thiazole-piperazine hybrid with trifluoromethylphenyl and ethyl ester.
  • Molecular Formula : C₂₄H₂₅F₃N₄O₃S.
  • Molecular Weight : 548.2 g/mol.
  • Yield : 92.0%.
  • Key Features : Extended structure with piperazine and thiazole moieties; higher molecular weight due to added complexity .

Pyrazolo-Pyridine Derivatives

Ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate ()

  • Structure : Pyrazolo[3,4-b]pyridine core with cyclopropyl, ethyl, and fluorophenyl groups.
  • Molecular Formula : C₂₀H₂₀FN₃O₂.
  • Molecular Weight : 353.39 g/mol.
  • Key Features : Fluorophenyl group introduces electronegativity; fused pyridine ring enhances aromaticity .

Ethyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-[2-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylate ()

  • Structure : Pyrazolo[3,4-b]pyridine with difluoromethoxy and trifluoromethylphenyl groups.
  • Molecular Formula : C₂₄H₁₈F₅N₃O₃.
  • Molecular Weight : 515.42 g/mol.
  • Key Features : Multiple fluorine atoms increase metabolic stability and bioavailability .

Structural and Functional Analysis

Substituent Effects

  • Trifluoromethyl (-CF₃) : Present in all compared compounds, this group enhances lipophilicity (logP) and resistance to oxidative metabolism.
  • Ester Groups : Ethyl carboxylate improves solubility and serves as a handle for hydrolysis to carboxylic acids in prodrug strategies.

Heterocyclic Core Differences

Core Structure Aromaticity Conformational Flexibility Example Compound
Pyrazolidine (target) Non-aromatic High (saturated ring) Target compound
Pyrazole Aromatic Low Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate
Pyrazolo-pyridine Aromatic Moderate and compounds

Biological Activity

Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate is a synthetic compound that belongs to the pyrazolidine family, characterized by its unique trifluoromethyl substitution. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3N2O2C_{12}H_{12}F_3N_2O_2, with a molecular weight of approximately 270.23 g/mol. The trifluoromethyl group enhances its lipophilicity and stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group increases binding affinity to specific receptors and enzymes, influencing cellular signaling pathways involved in proliferation, differentiation, and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, particularly antibiotic-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

  • Minimum Inhibitory Concentration (MIC) values for the compound have been reported as low as 0.78–3.125 μg/ml against resistant strains, demonstrating its effectiveness compared to standard antibiotics like vancomycin .
Bacterial Strain MIC (μg/ml) Activity
Staphylococcus aureus0.78–3.125Highly effective growth inhibitor
Enterococcus faecalis1.56–6.25Effective against resistant strains

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and modulation of immune response pathways. Studies have indicated that it can lower levels of TNF-alpha and IL-6 in experimental models, suggesting a role in managing inflammatory diseases .

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The trifluoromethyl substitution appears to enhance its cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it not only inhibited growth but also effectively disrupted preformed biofilms, outperforming traditional antibiotics in terms of potency and selectivity towards human cells .
  • Inflammation Reduction : In a model of acute inflammation, administration of this compound resulted in a significant decrease in paw edema in rats, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: A plausible synthetic route involves coupling a trifluoromethylphenyl moiety to a pyrazolidine core via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, analogous syntheses (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) use N,N-dimethylacetamide as a solvent, potassium carbonate as a base, and controlled heating (80°C for 10 hours) to minimize side reactions . Optimization strategies include:

  • Temperature control: Lower temperatures (50–70°C) reduce decomposition of acid-sensitive intermediates.
  • Catalyst screening: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl groups .
  • Purification: Silica gel chromatography effectively isolates the target compound from byproducts (e.g., unreacted starting materials or diastereomers) .

Table 1: Example Reaction Conditions for Analogous Compounds

Reaction ComponentConditionsYield
SolventN,N-dimethylacetamide75–85%
BaseK₂CO₃
Temperature80°C, 10 hours
PurificationColumn chromatography (hexane/EtOAc)90%+

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight (e.g., [M+H]+ ion). For analogs, ESI-MS m/z values align with theoretical masses (e.g., 548.2 for trifluoromethylphenyl derivatives) .
  • ¹H/¹³C NMR: Key signals include:
    • Ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet).
    • Pyrazolidine ring protons (δ 3.5–4.0 ppm, multiplet) .
  • X-ray Crystallography: Resolves stereochemistry and confirms the pyrazolidine ring conformation. SHELXL refines disordered regions (e.g., flexible trifluoromethyl groups) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets, considering its trifluoromethyl and pyrazolidine motifs?

Methodological Answer:

  • Docking Studies: AutoDock Vina is preferred for its speed and accuracy. Key parameters:
    • Grid box size: Adjust to accommodate the trifluoromethylphenyl group’s steric bulk.
    • Scoring function: The Vina scoring function accounts for hydrophobic interactions with the CF₃ group .
  • Molecular Dynamics (MD): Simulate pyrazolidine ring flexibility to assess conformational stability in binding pockets.

Table 2: Docking Scores for Analogous Ligands

Ligand StructureTarget ProteinBinding Affinity (kcal/mol)
TrifluoromethylphenylCytochrome P450-9.2
Pyrazolidine derivativeSerine protease-8.7

Q. How can crystallographic data resolve contradictions between spectroscopic and predicted structural data for this compound?

Methodological Answer: Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility. For example:

  • Case Study: A pyrazolidine analog showed planar geometry in NMR (due to rapid ring inversion) but a puckered conformation in X-ray. SHELXL refinement with TWIN/BASF commands resolved twinning artifacts .
  • Mitigation: Use high-resolution data (≤1.0 Å) and anisotropic refinement for CF₃ groups to reduce model bias .

Q. What are the challenges in resolving crystallographic disorder in the pyrazolidine ring system, and how can refinement software address them?

Methodological Answer:

  • Disorder Challenges: The pyrazolidine ring may exhibit positional disorder due to low-energy barrier puckering. SHELXL handles this via:
    • PART commands: Split disordered atoms into multiple positions.
    • SIMU/SADI restraints: Maintain reasonable geometry during refinement .
  • Example: A related ethyl carboxylate structure required two-part disorder modeling for the pyridine ring, achieving R-factor convergence at 0.054 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate
Reactant of Route 2
Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.